
Camphorsulfonate anion
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Overview
Description
Camphorsulfonate anion is the conjugate base of camphorsulfonic acid. It is a conjugate base of a camphorsulfonic acid.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Formulation and Solubility Enhancement
Camphorsulfonate salts are utilized in the formulation of pharmaceuticals to improve solubility and bioavailability of poorly soluble drugs. For instance, the use of lamivudine camphorsulfonate as a salt has been documented to enhance the solubility of the active pharmaceutical ingredient, thereby improving its therapeutic efficacy .
Case Study: Lamivudine Camphorsulfonate
- Composition : Lamivudine (1:1) salt with camphorsulfonate.
- Application : Enhanced solubility in aqueous solutions.
- Methodology : Structural characterization via X-ray powder diffraction confirmed the efficacy of this salt in drug formulation .
1.2 Chiral Resolution
The camphorsulfonate anion serves as an effective resolving agent for chiral amines and other cations, facilitating the synthesis of enantiopure compounds. For example, it has been employed in the synthesis of osanetant, showcasing its utility in producing chiral pharmaceuticals .
Case Study: Chiral Alcohols
- Method : NMR spectroscopy was used to determine the enantiomeric composition of chiral alcohols through their camphorsulfonate esters.
- Findings : The conversion to diastereomers allowed for effective discrimination between enantiomers, demonstrating the utility of camphorsulfonate in chiral analysis .
Organic Synthesis
2.1 Catalysis and Reaction Medium
Camphorsulfonate anions have been employed as catalysts or reaction media in various organic transformations. They facilitate reactions such as alkylation and acylation due to their strong acidic nature and ability to stabilize transition states.
Case Study: Synthesis of Quinolines
- Application : Camphorsulfonic acid catalyzed the synthesis of quinolines from aniline derivatives.
- Outcome : Improved yields and reaction rates were observed compared to traditional methods, highlighting its effectiveness as a catalyst .
Materials Science
3.1 Ionic Liquids and Anion Exchange
The this compound is also utilized in the development of ionic liquids, which have applications in electrochemistry and green chemistry. Its incorporation into ionic liquid formulations enhances their thermal stability and solvation properties.
Case Study: Non-Aqueous Ionic Liquids
- Research Findings : A study demonstrated that loading anion exchangers with camphorsulfonate resulted in stable ionic liquids suitable for various applications, including catalysis and solvent extraction .
Data Summary Table
Q & A
Basic Research Questions
Q. What experimental techniques are essential for characterizing the structural stability of camphorsulfonate anion in ionic complexes?
To assess structural stability, employ nuclear magnetic resonance (NMR) spectroscopy to analyze hydrogen bonding interactions and conformational rigidity . Pair this with Fourier-transform infrared (FTIR) spectroscopy to identify sulfonate group vibrations (e.g., S–O stretching at 1040–1150 cm⁻¹) and confirm anion integrity . Differential scanning calorimetry (DSC) can further evaluate thermal stability by measuring decomposition temperatures under controlled heating rates. For reproducibility, follow guidelines for reporting experimental conditions (e.g., solvent purity, humidity control) as outlined in academic journal protocols .
Q. How does the this compound influence the solubility and reactivity of cationic photoinitiators in UV-curable systems?
The this compound enhances solubility in polar aprotic solvents (e.g., acetonitrile, tetrahydrofuran) due to its bulky, hydrophobic camphor backbone and hydrophilic sulfonate group. To quantify this, design a solvent compatibility study: measure solubility limits via gravimetric analysis and correlate with Hansen solubility parameters . Reactivity can be assessed using real-time FTIR to track photopolymerization rates, ensuring consistent light intensity (e.g., 365 nm UV lamp) and controlled oxygen exclusion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for camphorsulfonate-based ionic liquids?
Discrepancies often arise from variations in sample preparation (e.g., residual solvent content) or DSC methodology (e.g., heating rate). To address this:
- Standardize purification protocols (e.g., vacuum drying at 60°C for 24 hours).
- Validate DSC results using thermogravimetric analysis (TGA) to confirm mass loss patterns.
- Cross-reference data with traceable calibration standards, such as d-10-ammonium camphorsulfonate, to ensure photometric accuracy .
Q. What advanced strategies optimize the synthesis of camphorsulfonate salts for high-purity applications in photolithography?
For high-purity synthesis:
- Use counterion metathesis reactions in anhydrous conditions, monitored via conductivity measurements to track ionic exchange efficiency .
- Implement preparative HPLC with a C18 column to isolate camphorsulfonate salts, ensuring >99% purity.
- Characterize crystallinity via X-ray diffraction (XRD) and validate purity through elemental analysis (EA) and ion chromatography .
Q. How do researchers design kinetic studies to probe the role of camphorsulfonate anions in free-radical quenching mechanisms?
- Use pulsed laser polymerization (PLP) with a photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and variable camphorsulfonate concentrations.
- Monitor radical lifetimes via electron paramagnetic resonance (EPR) spectroscopy.
- Apply the Mayo-Leffler equation to quantify chain-transfer constants, ensuring statistical validation of rate coefficients .
Q. Methodological Considerations
Q. What validation protocols ensure reproducibility in this compound-based photopolymerization studies?
- Adopt the STandardized Reporting of Polymerization Experiments (STRoPE) framework: document initiator concentrations, light sources (wavelength, intensity), and inhibition strategies (e.g., nitrogen purge cycles) .
- Use internal standards (e.g., benzophenone) for UV dose calibration .
Q. How should researchers address conflicting spectroscopic data in this compound coordination studies?
- Perform multivariate analysis of FTIR and Raman spectra to deconvolute overlapping peaks.
- Validate assignments using density functional theory (DFT) simulations of vibrational modes.
- Archive raw spectral data and processing parameters in supplementary materials to enable peer verification .
Q. Data Interpretation and Reporting
Q. What statistical approaches are critical for analyzing this compound effects on polymer molecular weight distributions?
- Apply Gel Permeation Chromatography (GPC) with multi-angle light scattering (MALS) to measure absolute molecular weights.
- Use the Schulz-Zimm distribution model to analyze dispersity (Đ) trends, reporting confidence intervals for replicate experiments .
Q. How can researchers integrate this compound studies with computational modeling to predict solvation behavior?
- Combine molecular dynamics (MD) simulations (e.g., AMBER force field) with experimental solvation free energy measurements.
- Validate predictions using isothermal titration calorimetry (ITC) to quantify anion-solvent interaction enthalpies .
Q. Ethical and Reproducibility Standards
Q. What documentation practices are essential for this compound research to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Deposit raw NMR, FTIR, and DSC datasets in repositories like Zenodo or Figshare with unique DOIs.
- Provide step-by-step synthesis protocols in supplementary materials, adhering to journal-specific formatting guidelines .
Properties
Molecular Formula |
C10H15O4S- |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/p-1 |
InChI Key |
MIOPJNTWMNEORI-UHFFFAOYSA-M |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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